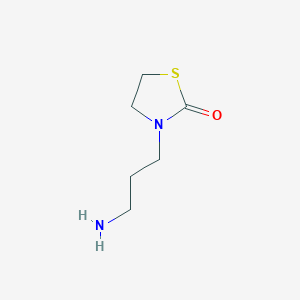

3-(3-Aminopropyl)thiazolidine-2-one

Description

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

3-(3-aminopropyl)-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C6H12N2OS/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 |

InChI Key |

MOFABTJOAMQYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)N1CCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Aminopropyl Thiazolidine 2 One and Analogues

Established Reaction Pathways for Thiazolidinone Ring Formation

Traditional methods for the synthesis of the thiazolidinone ring have been well-documented, providing reliable and versatile routes to this heterocyclic system. These pathways typically involve condensation and cyclization reactions that form the five-membered ring structure.

Condensation Reactions Utilizing Aminopropyl Precursors

One of the primary methods for introducing the N-aminopropyl substituent is through the condensation of a pre-formed thiazolidinone or its precursors with a suitable aminopropyl-containing reagent. This can be achieved by reacting an existing thiazolidinone with an N-protected 3-halopropylamine, such as 3-bromopropylamine (B98683) hydrobromide, in the presence of a base. The protecting group is then removed in a subsequent step to yield the final primary amine.

Alternatively, N-alkylation can be performed on a pre-formed thiazolidinone ring. For instance, thiazolidinone derivatives can be reacted with various alkylating agents, including those with a terminal functional group that can be later converted to an amine. This approach allows for the late-stage introduction of the aminopropyl side chain. A general representation of this N-alkylation is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Thiazolidin-2-one | 1-bromo-3-chloropropane | Base (e.g., K2CO3), Solvent (e.g., DMF) | 3-(3-chloropropyl)thiazolidin-2-one |

| 3-(3-chloropropyl)thiazolidin-2-one | Sodium azide | Solvent (e.g., DMF) | 3-(3-azidopropyl)thiazolidin-2-one |

| 3-(3-azidopropyl)thiazolidin-2-one | Reducing agent (e.g., H2/Pd-C) | Solvent (e.g., Ethanol) | 3-(3-Aminopropyl)thiazolidine-2-one |

A key strategy involves the use of N-monoprotected diamines in the initial ring-forming reaction. For example, the synthesis of 3-(3-aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones has been achieved using a "one-pot two-step" protocol where a monoprotected 1,3-diaminopropane (B46017) is a key building block. researchgate.net This highlights the utility of aminopropyl precursors in constructing the desired scaffold.

Cyclization Reactions Involving Thioglycolic Acid and Related Reagents

The cyclization reaction involving thioglycolic acid is a cornerstone in the synthesis of 4-thiazolidinones, which are structurally related to thiazolidin-2-ones. While the direct synthesis of this compound via this route is less common, the principles are informative. In a typical reaction, an amine, an aldehyde or ketone, and thioglycolic acid undergo a cyclocondensation reaction to form the thiazolidinone ring. nih.gov

For the synthesis of N-substituted thiazolidinones, a primary amine is reacted with an aldehyde and thioglycolic acid. nih.gov This three-component reaction is highly versatile. To synthesize the title compound's analogues, one could envision a reaction between 3-aminopropanol, an aldehyde, and a reagent that provides the C=O and sulfur components.

Modern and Green Chemistry Approaches in Thiazolidinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches, often falling under the umbrella of "green chemistry," aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. nih.govrsc.org The synthesis of thiazolidinone derivatives has greatly benefited from this technology. researchgate.netnih.govrsc.orgnih.govrasayanjournal.co.inresearchgate.net

Specifically, the synthesis of 3-(3-aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones has been successfully achieved using a "one-pot two-step" protocol under microwave dielectric heating. researchgate.net This method demonstrates good control over the stereochemistry of the Knoevenagel condensation step. researchgate.net The use of microwave heating can significantly shorten reaction times compared to conventional heating methods. nih.govnih.gov For example, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.gov

A comparison of conventional and microwave-assisted synthesis for a generic thiazolidinone formation is presented below:

| Method | Reaction Time | Yield |

| Conventional Heating | 6-12 hours | Moderate |

| Microwave Irradiation | 5-20 minutes | Good to Excellent |

This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, without the need to isolate intermediates. nih.govorganic-chemistry.orgresearchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

The synthesis of thiazolidinones is well-suited to MCR strategies. A common example is the three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov Catalysts are often employed to facilitate these reactions. For instance, L-proline has been used as a catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones in water, offering an environmentally benign and energy-efficient protocol.

Another example is the tandem three-component reaction of aldehydes, thiosemicarbazide, and maleic anhydride (B1165640) under microwave irradiation to produce 2-hydrazolyl-4-thiazolidinones. nih.gov Such one-pot procedures offer significant advantages in terms of operational simplicity and efficiency. organic-chemistry.org A notable "one-pot two-steps" protocol based on the Holmberg reaction has been used to prepare 3-(3-aminopropyl)piperazin-1-yl]propyl substituted rhodanines, showcasing the applicability of this strategy to complex N-substituted thiazolidinones. researchgate.net

Ultrasonic-Assisted Synthesis and Catalytic Systems

Ultrasonic irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov This method often leads to higher yields, shorter reaction times, and can in some cases be performed under solvent-free conditions. researchgate.net

The synthesis of thiazolidinones has been effectively achieved using ultrasound. For example, a one-pot, three-component synthesis of thiazolidinones from an aldehyde, aniline, and thioglycolic acid has been reported using nano-CdZr4(PO4)6 as a heterogeneous catalyst under ultrasonic irradiation (60 W). nih.gov This approach highlights the synergy between ultrasonic activation and advanced catalytic systems. The use of ultrasound can also facilitate N-alkylation reactions, such as the N-allylation of thiazolidine-2,4-dione in an aqueous sodium hydroxide (B78521) solution under sonication. researchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, further enhancing the green credentials of the synthetic process. semanticscholar.org

Stereoselective Synthesis and Chiral Thiazolidinone Frameworks

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In pharmaceutical chemistry, enantiomers—non-superimposable mirror-image isomers of a chiral compound—can exhibit widely different pharmacological and toxicological profiles. Consequently, the development of synthetic methodologies that afford single enantiomers of bioactive molecules is of paramount importance. The synthesis of enantiomerically pure thiazolidinones, including analogues of this compound, presents a significant challenge that is addressed through various advanced stereoselective strategies. researchgate.net These approaches, which include asymmetric catalysis, the use of chiral auxiliaries, and synthesis from chiral starting materials, are essential for producing receptor-specific and pharmacologically active chiral molecules. researchgate.net

Asymmetric Catalytic Approaches

Asymmetric catalysis provides an elegant and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of thiazolidinone frameworks, significant progress has been made using chiral metal complexes.

A notable example is the direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with various aromatic aldehydes, catalyzed by chiral nickel(II) complexes. nih.gov This method, utilizing a [Tol-BINAP]Ni(II) complex, produces the corresponding α-azido-β-silyloxy adducts with outstanding stereocontrol and in high yields. nih.gov Theoretical calculations have supported the experimental results, providing a mechanistic model that accounts for the observed stereochemical outcome. nih.gov The thiazolidinethione scaffold in the resulting products can be readily displaced by various nucleophiles, including hydrides, carbon, nitrogen, and oxygen nucleophiles, facilitating the synthesis of diverse and advanced chiral intermediates like β-keto esters, methyl esters, and amides. nih.gov

Table 1: Asymmetric Aldol Reaction of N-Azidoacetyl-1,3-thiazolidine-2-thione with Aromatic Aldehydes Catalyzed by a Chiral Nickel(II) Complex nih.gov

| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Benzaldehyde | 5 | 24 | 98 | >95:5 |

| 4-Methoxybenzaldehyde | 5 | 24 | 98 | >95:5 |

| 4-Nitrobenzaldehyde | 2 | 24 | 99 | >95:5 |

| 4-Chlorobenzaldehyde | 5 | 24 | 98 | >95:5 |

| 2-Naphthaldehyde | 6 | 48 | 98 | >95:5 |

| 2-Thiophenecarboxaldehyde | 6 | 48 | 97 | >95:5 |

Reaction conditions: N-azidoacetyl-1,3-thiazolidine-2-thione, aldehyde, TIPSOTf, in the presence of the specified loading of [Tol-BINAP]Ni(II) catalyst.

This catalytic protocol demonstrates a powerful method for establishing stereocenters that are crucial for building more complex chiral thiazolidinone-containing structures.

Use of Chiral Auxiliaries and Scaffolds

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The thiazolidinone ring itself, or a related structure, can function as a chiral scaffold.

The N-azidoacetyl-1,3-thiazolidine-2-thione used in the nickel-catalyzed aldol reaction serves as an excellent example of a chiral scaffold. nih.gov The straightforward removal of the thiazolidinethione moiety is instrumental, allowing for the synthesis of a variety of chiral derivatives, including dipeptides and fragments of natural products like kasumigamide (B1250740) and atrutamycin. nih.gov This approach highlights the utility of the thiazolidine (B150603) ring system not just as a target, but as a tool for asymmetric synthesis.

Synthesis from Chiral Precursors

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials derived from natural sources. For the synthesis of chiral thiazolidinones, this could involve starting with a chiral amino acid or amino alcohol. For instance, a mild and cost-effective decarboxylation-cyclization method has been developed for the synthesis of chiral 5-substituted thiazolidine-2-thiones, which are valuable building blocks. researchgate.net

The influence of chirality on biological activity has been directly assessed in studies of thiazolidinone derivatives. For example, in a series of compounds designed as E. coli DNA gyrase inhibitors, the activity of the (R)-isomer was specifically evaluated to understand the role of stereochemistry in enzymatic inhibition, underscoring the importance of accessing specific enantiomers. nih.gov

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules. For 3-(3-Aminopropyl)thiazolidine-2-one, a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with dynamic NMR studies, provides a comprehensive picture of its atomic connectivity and dynamic behavior in solution.

Proton (¹H) NMR Spectroscopy for Structural Assignment and Diastereotopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazolidinone ring and the aminopropyl side chain. The chemical shifts and coupling patterns of these protons are crucial for confirming the molecular structure.

The methylene (B1212753) protons of the thiazolidinone ring, specifically those at the C4 and C5 positions, are of particular interest. Due to the chiral nature of the ring, even in its racemic form, the geminal protons on the C4 and C5 carbons can be diastereotopic. This diastereotopicity arises because the local environment experienced by each proton in the pair is different, leading to distinct chemical shifts and coupling constants. This phenomenon is a sensitive probe of the ring's conformation and the influence of the N-substituent.

The protons of the aminopropyl side chain will also provide key structural information. The methylene group adjacent to the nitrogen of the thiazolidinone ring (N-CH₂) will typically appear as a triplet, coupling with the adjacent methylene group. The central methylene group of the propyl chain will likely present as a multiplet (a quintet or sextet), being coupled to the two adjacent methylene groups. Finally, the terminal methylene group adjacent to the amino group (-CH₂-NH₂) will also likely be a triplet, coupling with the central methylene group. The protons of the primary amine may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound: (Note: The following data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as direct experimental data for this specific compound is not readily available in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (thiazolidinone) | 3.0 - 3.4 | m | - |

| H-5 (thiazolidinone) | 3.6 - 4.0 | m | - |

| N-CH ₂-CH₂-CH₂-NH₂ | 3.3 - 3.7 | t | ~7 |

| N-CH₂-CH ₂-CH₂-NH₂ | 1.7 - 2.1 | p | ~7 |

| N-CH₂-CH₂-CH ₂-NH₂ | 2.7 - 3.1 | t | ~7 |

| NH ₂ | 1.5 - 3.0 | br s | - |

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment.

The carbonyl carbon (C=O) of the thiazolidinone ring is expected to resonate at the most downfield position, typically in the range of 170-180 ppm, characteristic of a lactam carbonyl. The carbon atoms of the thiazolidinone ring (C4 and C5) will appear in the aliphatic region, with their specific shifts influenced by the neighboring sulfur and nitrogen atoms. The carbon atoms of the aminopropyl side chain will also have characteristic chemical shifts, allowing for their unambiguous assignment.

Expected ¹³C NMR Data for this compound: (Note: The following data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 172 - 178 |

| C4 (thiazolidinone) | 30 - 35 |

| C5 (thiazolidinone) | 45 - 50 |

| N -CH₂-CH₂-CH₂-NH₂ | 40 - 45 |

| N-C H₂-CH₂-NH₂ | 28 - 33 |

| N-CH₂-C H₂-NH₂ | 38 - 43 |

Dynamic NMR for Conformational Dynamics and Atropisomerism Studies

The five-membered thiazolidinone ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. ubc.carsc.org The interconversion between these conformers can be studied using dynamic NMR (DNMR) spectroscopy. By varying the temperature, it is possible to observe changes in the NMR spectrum that reflect the rates of these conformational exchange processes. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a single time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers to ring inversion.

Furthermore, the rotation around the N-C(propyl) single bond may be hindered due to the steric bulk of the thiazolidinone ring. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. While the barrier to rotation in this specific molecule may not be high enough for the isolation of stable atropisomers at room temperature, DNMR can be a powerful tool to study the dynamics of this process. The partial double bond character of the amide C-N bond within the lactam ring can contribute to this rotational barrier. researchcommons.org Studies on related amides and lactams have shown that DNMR is effective in quantifying such rotational barriers. nih.govnih.govrsc.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. The most prominent of these will be the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears as a strong band in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aminopropyl chain and the thiazolidinone ring will likely be observed in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration of the thiazolidine (B150603) ring is typically weak and appears in the range of 600-800 cm⁻¹.

Expected FTIR Absorption Bands for this compound: (Note: The following data is based on characteristic vibrational frequencies for the functional groups present.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (lactam) | 1650 - 1700 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Weak |

| C-S Stretch | 600 - 800 | Weak |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also observable in the Raman spectrum, the C-S stretching vibration, which is often weak in the IR, can give a more prominent signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the sulfur-containing heterocycle. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum.

The application of Raman spectroscopy to similar sulfur-nitrogen heterocycles has been documented, aiding in the characterization of their vibrational modes. researchgate.netnih.gov For this compound, Raman spectroscopy could be particularly insightful for probing the skeletal vibrations of the thiazolidinone ring and confirming the presence and environment of the C-S bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.

For This compound , an HRMS analysis would be crucial for confirming its elemental composition (C₆H₁₂N₂OS). The technique would differentiate the compound from other molecules with the same nominal mass but different atomic combinations. The expected high-resolution mass data would be presented as a measured mass-to-charge ratio (m/z) that can be compared to a theoretical calculated value. While general mass spectrometry is mentioned for various thiazolidinone derivatives in the literature, specific HRMS data for the target compound is not published. researchgate.netfabad.org.tr

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

| C₆H₁₂N₂OS | [M+H]⁺ | 161.0743 |

| C₆H₁₂N₂OS | [M+Na]⁺ | 183.0563 |

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, VCD)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. Since This compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a signal in ECD or VCD spectroscopy.

Chirality in related compounds, such as substituted thiazolidinones, can arise from the introduction of stereocenters, and for such molecules, chiroptical spectroscopy would be a vital tool for assigning the absolute configuration (R or S) of those centers. nih.govrsc.org The development of chiral materials based on heterocyclic scaffolds is an active area of research. nih.govresearchgate.net However, for the specific, non-chiral structure of this compound, these techniques are not applicable for structural elucidation.

Rational Design and Synthesis of 3 3 Aminopropyl Thiazolidine 2 One Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies on the Thiazolidinone Core

The thiazolidinone core is a privileged scaffold in medicinal chemistry, known to be a structural component of various biologically active compounds. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure modifications influence the biological activity of these compounds.

Key aspects of SAR studies on the thiazolidinone core include:

Substitution at the N-3 position: The nitrogen atom at the 3-position is a common site for modification. Studies have shown that introducing lipophilic heterocyclic moieties at this position can enhance the efficacy of thiazolidinone scaffolds. researchgate.net

Substitution at the C-2 and C-5 positions: Modifications at these positions can significantly impact the compound's interaction with biological targets. For instance, the introduction of aryl or heteroaryl moieties at these positions has been explored to develop novel therapeutic agents. researchgate.net

The nature of the core itself: The thiazolidinone ring can exist in different forms, such as 2-oxo, 4-oxo, and 2,4-dioxo derivatives, each conferring distinct properties to the molecule. researchgate.netsysrevpharm.org

A study on 3-(2-amino-ethyl)-thiazolidine-2,4-dione analogues has provided insights into the structural features responsible for their biological activity, leading to further optimization of this class of compounds. researchgate.net The systematic exploration of these structural variations allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Functionalization Strategies at the N-3 Position with the Aminopropyl Chain

The aminopropyl chain at the N-3 position of the thiazolidinone ring serves as a versatile linker that can be readily functionalized to create a diverse library of derivatives. The primary amine group of the aminopropyl chain provides a reactive handle for the introduction of various substituents, thereby modulating the physicochemical and pharmacological properties of the parent compound.

Common functionalization strategies include:

Acylation: Reaction with carboxylic acids or their derivatives to form amides.

Alkylation: Introduction of alkyl or arylalkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Modification of the Thiazolidine (B150603) Ring System (e.g., 2-thioxo-thiazolidinone, 2,4-thiazolidinedione)

Modification of the thiazolidine ring itself is a key strategy in the rational design of new analogues. The carbonyl group at the C-2 position can be replaced with a thiocarbonyl group to yield 2-thioxo-thiazolidinone derivatives, also known as rhodanines. researchgate.netsysrevpharm.org Additionally, the introduction of a second carbonyl group at the C-4 position results in the 2,4-thiazolidinedione (B21345) (TZD) scaffold. researchgate.netsysrevpharm.orgresearchgate.net

These modifications significantly alter the electronic and steric properties of the ring. For instance, rhodanines and TZDs have been extensively investigated for a wide range of biological activities. nih.govnih.govresearchgate.net

| Ring System | Key Structural Feature | Notable Biological Activities |

| 2-Oxo-thiazolidine | Single carbonyl group at C-2 | Antiviral, Anticancer |

| 2-Thioxo-thiazolidinone (Rhodanine) | Thiocarbonyl group at C-2 | Antimicrobial, Anticancer, Aldose reductase inhibition researchgate.net |

| 2,4-Thiazolidinedione (TZD) | Carbonyl groups at C-2 and C-4 | Antidiabetic, Anticancer, Anti-inflammatory researchgate.netnih.govnih.gov |

The choice of the thiazolidine ring system is a critical determinant of the resulting compound's biological profile. For example, in the context of aldose reductase inhibition, the 2-thioxo-4-thiazolidinone ring has shown more significant interactions compared to the isosteric 2,4-thiazolidinedione ring. nih.gov

Molecular Hybridization with Other Bioactive Pharmacophores (e.g., isoindolinedione, tryptamine, triazole)

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. researchgate.netnih.govnih.govump.edu.pl This approach has been successfully applied to the 3-(3-aminopropyl)thiazolidine-2-one scaffold.

Examples of Hybrid Molecules:

Thiazolidinone-Isoindolinedione Hybrids: The isoindolinedione moiety is a well-known pharmacophore present in several drugs. Hybridization of the thiazolidinone core with isoindolinedione has been explored to develop novel anticancer agents.

Thiazolidinone-Tryptamine Hybrids: Tryptamine and its derivatives are known to interact with various receptors in the central nervous system. acs.org Novel tryptamine-thiazolidin-4-one derivatives have been synthesized and evaluated for their biological activities. acs.org

Thiazolidinone-Triazole Hybrids: The triazole ring is another privileged heterocyclic scaffold with a broad spectrum of pharmacological activities. chemmethod.comnih.gov The conjugation of thiazolidinone with triazole moieties has yielded compounds with potent antifungal and anticancer activities. mdpi.comresearchgate.netnih.gov

These hybrid molecules often exhibit improved pharmacological profiles compared to their individual components, which can be attributed to a multi-target mechanism of action or improved pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are important lead optimization strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.netu-strasbg.fr

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original spatial arrangement of key functional groups. This can lead to new intellectual property and improved drug-like properties. nih.gov

Bioisosteric Replacement focuses on substituting a specific functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov For example, the thiazolidinone ring itself can be considered a bioisostere for other cyclic structures. bohrium.comnih.gov The replacement of a carboxylic acid with a thiazolidinone moiety is a classic example of bioisosteric replacement aimed at improving the pharmacokinetic profile of a drug candidate. bohrium.comnih.gov

These strategies are often guided by computational modeling and a deep understanding of the target's binding site. By exploring diverse chemical space through scaffold hopping and making subtle modifications via bioisosteric replacements, medicinal chemists can overcome challenges such as poor metabolic stability, toxicity, or lack of novelty.

Computational Chemistry and Theoretical Modeling of 3 3 Aminopropyl Thiazolidine 2 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(3-Aminopropyl)thiazolidine-2-one. These calculations provide insights into the molecule's geometry, electronic properties, and sites susceptible to chemical reactions.

DFT studies, often performed using basis sets like B3LYP/6-311++G(d,p), can optimize the molecular structure of this compound in the gas phase or in solution. researchgate.net This optimization yields crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is typically localized on the thiazolidine (B150603) ring and the aminopropyl side chain, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group of the thiazolidine ring, indicating its susceptibility to nucleophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can be generated to understand charge distribution and identify reactive sites. nih.gov The MEP map visually represents the electrostatic potential on the molecule's surface, with red regions indicating negative potential (electron-rich areas) and blue regions showing positive potential (electron-poor areas). For this compound, the carbonyl oxygen and the nitrogen of the amino group are expected to be electron-rich, while the hydrogen atoms of the amino group and the protons on the thiazolidine ring would be electron-poor.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. nih.gov This method is crucial for understanding the potential biological activity of this compound and its derivatives.

Molecular docking simulations can predict how this compound fits into the binding site of a biological target. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their binding energy. nih.gov Lower binding energies typically indicate a more stable ligand-protein complex. nih.gov

For instance, docking studies of thiazolidinone derivatives with targets like penicillin-binding proteins (PBPs) or BCL2 have been performed to explore their antibacterial or anticancer potential, respectively. nih.govnajah.edu Similar studies with this compound could reveal its potential to interact with various enzymes or receptors. The aminopropyl side chain and the carbonyl group of the thiazolidine ring are likely to play significant roles in forming interactions with the target.

A critical outcome of molecular docking is the identification of key amino acid residues in the binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, a docking study might reveal that the amino group of this compound forms a hydrogen bond with an aspartate or glutamate (B1630785) residue in the active site, while the thiazolidine ring engages in hydrophobic interactions with leucine (B10760876) or valine residues. amazonaws.com Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors through structure-based drug design.

Table 2: Example of Predicted Interactions between this compound and a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond | 2.1 |

| GLU 155 | Hydrogen Bond | 2.3 |

| LEU 85 | Hydrophobic | 3.8 |

| VAL 110 | Hydrophobic | 4.1 |

Note: This table presents a hypothetical scenario of interactions that could be predicted from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 2D-QSAR and 3D-QSAR models can be developed for derivatives of this compound to predict their activities and guide the synthesis of new, more potent analogues.

In a typical QSAR study, a dataset of compounds with known biological activities is used. jmaterenvironsci.com For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a model that correlates these descriptors with the observed activity. nih.gov

A robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov For instance, a QSAR model for antitubercular thiazolidin-4-one derivatives has been successfully developed, highlighting the importance of descriptors related to polarizability and electronegativity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. researchgate.net An MD simulation of this compound, either in solution or complexed with a biological target, can provide valuable insights into its conformational stability and dynamic behavior. researchgate.net

By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the analysis of various properties such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation and breaking of intermolecular interactions. nih.gov

When applied to a ligand-protein complex, MD simulations can validate the binding mode predicted by molecular docking and assess the stability of the complex over time. nih.gov A stable complex in an MD simulation provides stronger evidence for the predicted binding mode.

In Silico Mechanistic Insights into Chemical Transformations and Biological Processes

The integration of various computational methods provides a comprehensive in silico platform to gain mechanistic insights into the chemical transformations and biological processes involving this compound.

For example, DFT calculations can be used to model the reaction pathway of a chemical transformation, identifying transition states and calculating activation energies. This can help in understanding the mechanism of its synthesis or degradation.

In the context of biological processes, a combination of molecular docking and MD simulations can elucidate the step-by-step mechanism of how this compound interacts with its biological target. researchgate.net For instance, these simulations can reveal conformational changes in the protein upon ligand binding, the role of water molecules in the binding site, and the free energy landscape of the binding process. Such detailed mechanistic understanding at the molecular level is invaluable for rational drug design and for interpreting experimental observations. nih.gov

Exploration of Biological Activity and Mechanistic Pathways Non Clinical Context

Enzyme Inhibition and Modulation Studies

Thiazolidinone-based compounds have been extensively studied as inhibitors and modulators of various enzymes critical to pathological and microbial processes. Their versatility allows for structural modifications that can be tailored to interact with specific enzyme active sites or allosteric pockets.

Investigation of Protein Kinase Inhibition Mechanisms

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of diseases like cancer, making them prime therapeutic targets. Thiazolidinone derivatives have emerged as a promising class of protein kinase inhibitors. wikipedia.org

The primary mechanism of action for many thiazolidinone-based kinase inhibitors involves competing with ATP for binding to the kinase domain. The thiazolidinone core can act as a scaffold, presenting various substituents that form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, thereby blocking kinase activity and downstream signaling. nih.gov

Research has identified specific thiazolidinone derivatives with high selectivity for certain kinases:

Pim Kinases: 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione was identified as a highly selective, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases, which are overexpressed in certain cancers. nih.gov This compound and its analogs have shown potent inhibitory activity at nanomolar concentrations. nih.gov

DYRK1A: Libraries of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and found to be potent inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). nih.govnih.gov Compounds such as (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrated nanomolar inhibitory concentrations against this kinase, which is implicated in neurological disorders and cancer. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Pim-1 | 13 nM | nih.gov |

| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Pim-2 | 2.3 µM | nih.gov |

| (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | DYRK1A | 0.028 µM | nih.gov |

| (5Z)-5-benzo rsc.orgmdpi.comdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | DYRK1A | 0.033 µM | nih.gov |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, as it cleaves viral polyproteins into functional units. mdpi.comnih.gov Its highly conserved nature and lack of a human homolog make it an attractive target for antiviral drug development. mdpi.com Thiazolidine-4-one derivatives have been identified as potent inhibitors of this enzyme. mdpi.comresearchgate.net

The proposed inhibitory mechanism involves the thiazolidinone core acting as a mimetic of the Gln (glutamine) residue of the natural substrate, which Mpro specifically recognizes and cleaves. mdpi.com The inhibitor binds within the substrate-binding site, with substituents on the thiazolidinone ring establishing crucial interactions. For example, nitro-substituted aromatic portions have been shown to form π-π stacking interactions with the catalytic His41 residue, a key component of the Mpro active site. researchgate.net This binding blocks the enzyme's proteolytic activity, thereby halting the viral life cycle. mdpi.com

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 4-Thiazolidinone derivative (Compound 3a) | SARS-CoV-2 Mpro | 2.36 µM | 1.72 µM | researchgate.net |

Interaction with Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. youtube.comyoutube.com While sulfonamides are the classical CA inhibitors, research has expanded to other chemical scaffolds, including thiazolidinones. rsc.orgnih.gov

Thiazolidinone-based compounds have been shown to inhibit various CA isoforms. For example, a series of 1,3,4-thiadiazole-thiazolidinone hybrids demonstrated potent, competitive inhibition of carbonic anhydrase. rsc.org In the context of fungal pathogens, thiazolidinones were investigated as inhibitors of the β-CA enzyme CgNce103 from Candida glabrata, showing promising inhibitory constants (Ki) in the micromolar range. nih.gov The mechanism often involves interaction with the zinc ion in the enzyme's active site, a key feature for catalysis, although non-zinc-binding mechanisms are also possible. nih.gov

| Compound (Derivative) | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (KI) | Reference |

|---|---|---|---|---|

| 1,3,4-thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase | 0.402 µM | N/A | rsc.org |

| Thiazolidinone derivative (4o) | Candida glabrata β-CA (CgNce103) | N/A | 0.19 µM | nih.gov |

Modulation of Pyocyanin (B1662382) Biosynthesis Enzymes (e.g., P. aeruginosa PhzS)

Pyocyanin is a redox-active virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa, contributing significantly to its pathogenicity. wikipedia.org Targeting the enzymes responsible for its biosynthesis represents a promising anti-virulence strategy that may not exert selective pressure for resistance. nih.gov The enzyme PhzS, a flavin-dependent monooxygenase, catalyzes the final step in pyocyanin synthesis. wikipedia.orgnih.gov

Research has demonstrated that compounds bearing the 2,4-thiazolidinedione (B21345) ring can inhibit P. aeruginosa PhzS (PaPhzS). nih.gov The mechanism of inhibition was found to be competitive with respect to the NADH cofactor, meaning the inhibitor binds to the NADH binding site on the enzyme, preventing the cofactor from binding and thus blocking the enzymatic reaction. A molecular simplification approach led to the development of an optimized lead compound, 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, which showed a ten-fold improvement in affinity compared to the original hit. nih.gov

| Compound | Target Enzyme | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione | P. aeruginosa PhzS | 1.68 µM | nih.gov |

Analysis of Other Enzyme Targets (e.g., AANAT, reverse transcriptase)

The thiazolidinone scaffold has also been investigated for activity against other critical enzymes, most notably HIV-1 reverse transcriptase (RT). No significant findings were identified for AANAT (arylalkylamine N-acetyltransferase) inhibition.

HIV-1 RT is a vital enzyme for the viral life cycle, responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome. wikipedia.orgyoutube.com Thiazolidin-4-one derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The mechanism of NNRTIs involves binding to a hydrophobic, allosteric pocket on the RT enzyme, approximately 10 Å away from the catalytic active site. nih.govyoutube.com This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its DNA polymerase activity and blocking viral replication. youtube.com Many of these inhibitors are designed to adopt a "butterfly-like" conformation, where two aromatic wings engage in hydrophobic interactions within the pocket, and a central core, such as the thiazolidinone moiety, can form hydrogen bonds with key residues like Lys101. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Benzothiazole-thiazolidinone derivative (Compound 9) | HIV-1 RT | 1 nM | nih.gov |

| Benzothiazole-thiazolidinone derivative (Compound 10) | HIV-1 RT | 1 nM | nih.gov |

| Nevirapine (Reference Drug) | HIV-1 RT | 0.3 µM | nih.gov |

Antimicrobial Research: Molecular Mechanisms

Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. rsc.orgnih.gov The bactericidal or bacteriostatic effects are achieved through diverse molecular mechanisms, often dependent on the specific substitutions on the thiazolidinone ring. e3s-conferences.orgnih.gov

Key molecular mechanisms identified for thiazolidinone derivatives include:

Inhibition of Cell Wall Synthesis: Some thiazolidinones are believed to disrupt the integrity of the bacterial cell wall. Docking studies have suggested that these compounds can bind to and inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. rsc.org Inhibition of this pathway leads to a structurally unsound cell wall, making the bacterium susceptible to osmotic lysis. youtube.com

Inhibition of Nucleic Acid Synthesis: Certain thiazole-containing compounds act as dual inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. acs.org These enzymes are essential for managing DNA supercoiling during replication and transcription. By inhibiting their function, these compounds block DNA synthesis, leading to bacterial cell death. acs.org

Disruption of Biofilm Formation: Bacterial biofilms are a major cause of chronic and recurrent infections due to their inherent resistance to antibiotics. asm.org Specific thiazolidinone derivatives have demonstrated potent anti-biofilm activity. For instance, against S. aureus, these compounds can significantly decrease the expression of genes associated with biofilm formation, such as those encoding adhesins (fnbA, fnbB) and the polysaccharide intercellular adhesin (icaA). asm.org This prevents bacteria from adhering to surfaces and to each other, thereby inhibiting the formation of the protective biofilm matrix.

Inhibition of Virulence Factor Production: As detailed in section 6.1.4, thiazolidinones can function as anti-virulence agents by inhibiting the biosynthesis of crucial virulence factors like pyocyanin in P. aeruginosa. nih.gov This mechanism reduces the pathogen's ability to cause damage to the host without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.gov

Cellular Process Modulation in Oncological Research

In the realm of oncology, derivatives of 3-(3-Aminopropyl)thiazolidine-2-one have been investigated for their ability to modulate cellular processes critical to cancer development and progression.

Mechanistic Studies on Apoptosis Induction Pathways

A key area of investigation is the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells.

One study on a platinum(II) complex based on amino-thiazolidinone demonstrated rapid induction of apoptosis in tumor cells. nih.gov This was associated with the high expression of the pro-apoptotic protein Bax and the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Another derivative, AM6-36, was found to induce G2/M cell cycle arrest at lower concentrations and apoptosis at higher concentrations in human leukemia cells. nih.gov The apoptotic effects were linked to the depolarization of the mitochondrial membrane potential, activation of multiple caspases, and cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, novel thiazolidinone-1,2,3-triazole hybrids have been shown to trigger apoptosis through the caspase-3/7 pathway. nih.gov

Interactions with Cellular Targets Relevant to Cancer Pathways

Beyond apoptosis induction, these compounds interact with various cellular targets that are integral to cancer pathways.

Derivatives of thiazolidinone have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis. mdpi.com Additionally, the compound AM6-36 has been shown to up-regulate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK), while down-regulating the expression of the c-Myc oncogene. nih.gov Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor, is another significant target. nih.gov Activation of PPARγ by thiazolidinediones has been associated with antiproliferative, pro-apoptotic, and anti-inflammatory properties in various cancer cell lines. researchgate.net

Table 1: Cellular Targets of Thiazolidinone Derivatives in Oncological Research

| Cellular Target | Effect of Thiazolidinone Derivative | Reference(s) |

| Bax | Increased expression | nih.gov |

| Caspase-3/7 | Activation/Cleavage | nih.govnih.gov |

| Poly (ADP-ribose) polymerase (PARP) | Cleavage | nih.gov |

| p38 MAPK | Upregulation of phosphorylation | nih.gov |

| JNK | Upregulation of phosphorylation | nih.gov |

| c-Myc | Downregulation of expression | nih.gov |

| EGFR | Inhibition | mdpi.com |

| VEGFR-2 | Inhibition | mdpi.com |

| PPARγ | Activation | nih.govresearchgate.net |

Investigation of Metabolic Pathway Interactions (e.g., PPARγ activation, DPP-4 inhibition)

The interaction of this compound derivatives with metabolic pathways has been a significant area of research, particularly focusing on their roles as PPARγ activators and DPP-4 inhibitors.

PPARγ Activation:

Thiazolidinediones (TZDs) are well-known agonists of PPARγ, a key regulator of glucose and lipid metabolism. nih.gov Activation of PPARγ by TZDs improves insulin (B600854) sensitivity and reduces blood glucose levels. nih.gov The mechanism involves the binding of the TZD to the ligand-binding domain of PPARγ, leading to the modulation of gene expression involved in metabolism. nih.gov Specifically, the thiazolidinedione headgroup can form hydrogen bonds with key amino acid residues in the PPARγ ligand-binding pocket. nih.gov Studies have shown that TZD users exhibit significantly better insulin sensitivity compared to users of DPP-4 inhibitors. nih.gov

DPP-4 Inhibition:

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for insulin secretion. mdpi.comresearchgate.net Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. researchgate.net Several thiazolidin-4-one derivatives have been identified as potent DPP-4 inhibitors, with some exhibiting competitive, non-competitive, or uncompetitive modes of inhibition. mdpi.com Docking studies suggest that these inhibitors can bind to the active site of DPP-4 through various interactions, including hydrophobic interactions and halogen bonds. mdpi.com

Table 2: Metabolic Pathway Interactions of Thiazolidinone Derivatives

| Pathway/Target | Mechanism of Action | Reference(s) |

| PPARγ Activation | Agonist binding to the ligand-binding domain, improving insulin sensitivity. | nih.govnih.govnih.gov |

| DPP-4 Inhibition | Competitive, non-competitive, or uncompetitive inhibition of the enzyme, leading to increased incretin levels. | mdpi.comresearchgate.net |

Other Mechanistic Investigations: Anti-inflammatory, Anticonvulsant, and Antihistaminic Actions

Beyond the aforementioned areas, derivatives of this compound have been investigated for other potential therapeutic actions.

Anti-inflammatory Actions:

The anti-inflammatory effects of thiazolidinediones are linked to their ability to activate PPARγ, which in turn can modulate inflammatory pathways. nih.gov Interestingly, some studies suggest that the anti-inflammatory activity of TZDs may also be mediated through the activation of glucocorticoid receptor (GR) nuclear translocation, a mechanism that could be independent of PPARγ expression. nih.gov

Anticonvulsant Actions:

The anticonvulsant activity of certain chemical structures related to the components of this compound has been noted. For instance, some aminobenzanilides have shown potent anti-seizure activity in animal models. nih.gov The mechanisms of many antiepileptic drugs involve the blockage of voltage-gated sodium channels or influence on calcium channels. medscape.com While the direct anticonvulsant mechanism of this compound is not specified, related heterocyclic compounds have shown promise. researchgate.net

Antihistaminic Actions:

Antihistamines function by blocking histamine (B1213489) receptors, primarily H1 and H2 receptors. nih.gov First-generation antihistamines can cross the blood-brain barrier and cause sedation, while second and third-generation agents are more selective for peripheral H1 receptors with fewer side effects. udes.edu.co While there is no direct evidence in the provided results linking this compound to antihistaminic activity, the broad pharmacological potential of heterocyclic compounds warrants further investigation into this area.

Table 3: Other Investigated Mechanistic Actions

| Action | Potential Mechanism | Reference(s) |

| Anti-inflammatory | PPARγ activation and potential activation of glucocorticoid receptor nuclear translocation. | nih.gov |

| Anticonvulsant | Potential modulation of ion channels (e.g., sodium, calcium). | nih.govmedscape.com |

| Antihistaminic | Potential interaction with histamine receptors (speculative). | nih.govudes.edu.co |

Applications in Materials Science and Supramolecular Chemistry

Integration into Functional Polymeric Materials

The structure of 3-(3-Aminopropyl)thiazolidine-2-one is well-suited for incorporation into polymer chains, either as a pendant group or as part of the polymer backbone, to create materials with tailored properties.

The terminal primary amine of the aminopropyl group serves as a key functional handle for the synthesis of cationic polymers. This can be achieved through two primary pathways: protonation of the amine in acidic conditions or its quaternization with alkyl halides. The resulting positive charge along the polymer chain is a defining feature of cationic polymers, making them highly interactive with negatively charged surfaces and biomolecules.

Polymers containing aminopropyl functionalities can be synthesized via the copolymerization of a vinyl-substituted thiazolidinone monomer with other suitable monomers. Alternatively, the thiazolidinone ring itself presents an opportunity for ring-opening polymerization. For instance, the ring-opening of thiazolidin-2-one with a diamine can lead to the formation of polymers containing both thiol and urea (B33335) functionalities, creating covalent adaptable networks. researchgate.net This process suggests that this compound could be used to generate polymers with latent thiol groups, which are valuable for subsequent "click" chemistry reactions.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reactive Group Utilized | Resulting Polymer Feature | Potential Advantage |

| Chain-growth copolymerization | Vinyl-derivatized thiazolidinone | Pendent aminopropylthiazolidinone groups | Tunable charge density |

| Ring-opening polymerization | Thiazolidinone ring | Thiol and urea groups in backbone | Access to covalent adaptable networks, self-healing materials |

| Post-polymerization modification | Pendent aminopropyl group | Cationic sites via protonation/quaternization | Control over functionality of pre-synthesized polymers |

The integration of the aminopropylthiazolidinone moiety into polymers could lead to materials with sophisticated functions. Cationic polymers are widely investigated for their antimicrobial properties, where the positive charges interact with and disrupt negatively charged bacterial membranes. Furthermore, these polymers are explored as non-viral vectors for gene delivery, capable of complexing with and transporting nucleic acids into cells.

The potential to generate polymers with thiol groups through ring-opening opens another avenue for advanced applications. Thiol-containing polymers are integral to the development of self-healing materials, where reversible thiol-disulfide exchange reactions can repair damage. They are also used extensively in bioconjugation to attach drugs or targeting ligands, creating sophisticated drug delivery systems. nih.govcapes.gov.br The combination of a cationic nature and latent thiol functionality in a single polymer system derived from this compound could result in multifunctional materials with synergistic properties.

Surface Functionalization and Interface Chemistry

The aminopropyl group provides a robust anchor for grafting the molecule onto various substrates, enabling the precise engineering of surface properties.

The functionalization of inorganic surfaces, such as silica (B1680970) (SiO₂), glass, and metal oxides, is a well-established technique critical for creating advanced hybrid materials. A prevalent method involves the use of organosilanes, particularly aminopropyl-functionalized silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net In this process, the ethoxy groups of APTES hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups present on the inorganic substrate, forming stable covalent siloxane (Si-O-Si) bonds. nih.gov

This creates a surface that is densely coated with outward-facing aminopropyl groups. The process can be controlled to avoid the formation of multilayers, resulting in a stable and pure functionalized surface suitable for further modification or biomedical use. nih.govresearchgate.net

While this compound is not a silane (B1218182) itself, its terminal amine allows it to be readily coupled to surfaces pre-functionalized with silanes or other reactive agents. For example, an APTES-coated surface provides a platform of primary amines that can be chemically linked to a molecule that can, in turn, bind the thiazolidinone compound. More directly, the amine of this compound can react with surfaces functionalized with epoxy, isocyanate, or N-hydroxysuccinimide (NHS) esters.

Once anchored, the thiazolidinone moiety defines the new surface chemistry. Thiazolidine (B150603) derivatives are known to possess a range of biological activities, and presenting this heterocycle on a surface could be used to modulate cell adhesion, guide tissue growth, or create biosensors. nih.govorientjchem.org The specific interactions of the thiazolidinone ring could be exploited to selectively capture proteins or other biological molecules, making it a valuable tool for creating surfaces with highly specific binding properties.

Supramolecular Assembly and Molecular Recognition Phenomena

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and electrostatic forces—to build large, well-ordered structures from smaller molecular components. taylorandfrancis.com The structure of this compound contains multiple features that can participate in such interactions, suggesting its potential as a building block for complex assemblies.

The thiazolidinone ring contains a carbonyl group (C=O) and a nitrogen atom, which can act as hydrogen bond acceptors, as well as a secondary amine proton (N-H) that can act as a hydrogen bond donor. The terminal aminopropyl group provides additional sites for hydrogen bonding and can be protonated to engage in strong electrostatic interactions. These multiple interaction points can lead to specific and directional binding, facilitating self-assembly into predictable patterns, such as dimers, ribbons, or more complex three-dimensional networks. nih.gov

This capacity for specific binding is the basis of molecular recognition. The defined geometry and distribution of functional groups in the thiazolidinone ring could allow it to fit precisely into the active site of an enzyme or a receptor pocket on a protein. mdpi.comnih.gov This principle is fundamental to drug design, where molecules are tailored to recognize and bind to specific biological targets. Furthermore, such specific recognition properties can be harnessed to create molecularly imprinted polymers (MIPs), where the molecule is used as a template to create polymer cavities that can selectively re-bind it from a complex mixture. mdpi.com The combination of hydrogen bonding capabilities and a flexible aminopropyl chain makes this compound a promising candidate for designing novel host-guest systems and stimuli-responsive materials. nih.gov

Research Findings on this compound Remain Limited in Key Application Areas

Despite a comprehensive search of scientific literature, specific research detailing the applications of the chemical compound This compound in materials science, supramolecular chemistry, and catalysis is not publicly available. Extensive database searches did not yield any studies on its role in host-guest chemistry, the self-assembly of supramolecular architectures, or its catalytic use in organic synthesis.

The field of thiazolidinone chemistry is broad, with a significant body of research focusing on various derivatives, particularly thiazolidin-4-ones. These related compounds have been investigated for a range of biological activities, including as antimicrobial, anticancer, and antioxidant agents. However, this body of work does not extend to the specific applications requested for this compound.

General principles of supramolecular chemistry, such as host-guest interactions and self-assembly, are well-established. These concepts rely on non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces to create organized structures. Similarly, the use of heterocyclic compounds as catalysts in organic reactions is a significant area of research. Thiazolidine derivatives, for instance, have been explored as chiral auxiliaries in asymmetric synthesis.

Unfortunately, without specific studies on this compound, any discussion of its potential in the requested areas would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings. The current body of scientific literature does not provide the necessary data to construct an article based on the provided outline.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of thiazolidinone derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. Future efforts in the synthesis of 3-(3-aminopropyl)thiazolidine-2-one and its analogs should focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically shorten reaction times and improve yields in the synthesis of various thiazolidinones. researchgate.net Applying MAOS to the synthesis of this compound could offer a significant advantage over conventional heating methods. researchgate.net

Green Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of sustainable chemistry. Research into novel catalysts, such as nano-Fe3O4 and other magnetic nanoparticles, has shown promise in the synthesis of thiazolidinones. tandfonline.comorgchemres.orgresearchgate.net Exploring these and other green catalysts for the synthesis of this compound is a promising avenue.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents towards solvent-free conditions or water as a solvent is a key goal of green chemistry. researchgate.net Investigating the feasibility of such conditions for the synthesis of this compound could significantly reduce its environmental impact. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | researchgate.net |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste | tandfonline.comnih.gov |

| Green Catalysis (e.g., nano-Fe3O4) | Catalyst reusability, milder reaction conditions | tandfonline.comorgchemres.orgresearchgate.net |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, enhanced safety | researchgate.net |

Discovery of Underexplored Biological Targets and Pathways

While thiazolidinones are well-known for their anti-diabetic properties through the activation of PPARγ, the structural diversity within this class of compounds suggests a much broader range of biological activities. wikipedia.orgdrugs.comnih.gov Future research should aim to identify novel biological targets for this compound and its derivatives.

Protein Kinase Inhibition: Derivatives of 3-(3-aminopropyl)-2-thioxo-1,3-thiazolidine-4-ones have been identified as potential inhibitors of serine/threonine protein kinases, which are crucial targets in cancer therapy. nih.gov This suggests that this compound could serve as a scaffold for developing novel kinase inhibitors.

Sigma Receptor Modulation: A novel chemotype of sigma-1 (S1R) receptor ligands based on a 3-(2-aminoethyl)-thiazolidine-2,4-dione scaffold has been discovered. acs.org Given the structural similarity, it is plausible that this compound derivatives could also modulate sigma receptors, which are implicated in various neurological disorders. acs.org

Antimicrobial and Antiviral Activity: The thiazolidinone ring is a common feature in compounds with a broad spectrum of antimicrobial and antiviral activities. drugs.commdpi.com Screening this compound and its derivatives against a wide range of pathogens could uncover new anti-infective agents.

Carbonic Anhydrase Inhibition: Thiazolidinone-based sulfonamides have been designed as selective inhibitors of cancer-related carbonic anhydrase isoforms. acs.org The versatile scaffold of this compound could be functionalized to target these enzymes.

| Potential Biological Target | Therapeutic Area | Supporting Evidence |

| Protein Kinases | Cancer | nih.gov |

| Sigma-1 Receptor | Neurological Disorders | acs.org |

| Various Microbial Enzymes | Infectious Diseases | drugs.commdpi.com |

| Carbonic Anhydrases | Cancer | acs.org |

Advanced Computational Modeling for Predictive Design

Computational tools play an increasingly important role in modern drug discovery, enabling the rational design and prediction of the biological activity of new compounds. researchhub.com For this compound, computational modeling can accelerate the discovery of potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activities. researchgate.netresearchhub.com These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts.

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives within the active site of a biological target. acs.orgresearchhub.com This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug discovery. researchhub.comacs.org Applying ADMET prediction models to virtual libraries of this compound derivatives can help to prioritize compounds with favorable pharmacokinetic and safety profiles.

| Computational Method | Application in Drug Discovery |

| 2D- and 3D-QSAR | Predicting biological activity based on chemical structure. |

| Molecular Docking | Elucidating binding modes and guiding lead optimization. |

| ADMET Prediction | Assessing drug-likeness and potential toxicity. |

Integration with Nanotechnology and Advanced Materials Science for Hybrid Systems

The unique chemical properties of this compound make it an attractive building block for the development of advanced materials and hybrid systems with applications in medicine and beyond.

Functionalized Nanoparticles: The primary amine group of this compound can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. tandfonline.com These functionalized nanoparticles could be developed as targeted drug delivery systems, diagnostic probes, or novel catalysts.

Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with multiple biological activities or improved properties. researchgate.netnih.govnih.gov The this compound scaffold can be hybridized with other bioactive moieties to create novel therapeutic agents.

Polymer Conjugates: The aminopropyl side chain allows for the covalent attachment of this compound to polymers, forming polymer-drug conjugates. This approach can be used to improve the solubility, stability, and pharmacokinetic profile of the parent compound.

| Application Area | Description |

| Functionalized Nanoparticles | Covalent attachment to nanoparticles for targeted delivery or catalysis. |

| Hybrid Molecules | Combination with other pharmacophores to create multi-functional agents. |

| Polymer Conjugates | Attachment to polymers to enhance drug properties. |

Exploration of Multitarget Approaches and Polypharmacology

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets and pathways. tandfonline.comorgchemres.org A polypharmacological approach, where a single drug is designed to interact with multiple targets, can offer superior efficacy and a lower likelihood of drug resistance. orgchemres.org

The scaffold of this compound is well-suited for the development of multi-target ligands. By strategic modification of the thiazolidinone core and the aminopropyl side chain, it is possible to incorporate pharmacophoric features that allow for simultaneous interaction with multiple targets. For example, a single molecule could be designed to inhibit both a protein kinase and a carbonic anhydrase, a potentially powerful combination for cancer therapy. The development of such multi-target agents represents a significant and exciting future direction for research on this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-Aminopropyl)thiazolidine-2-one?

The synthesis typically involves multi-step protocols, including catalytic hydrogenation, azide reduction, and cyclization. For example, aminopropyl derivatives (e.g., aminopropylpyrimidines) are synthesized via reduction of azides using 5% Pd/C under 1 atm hydrogen, followed by crystallization in ethanol/water or isopropyl alcohol-ethyl acetate mixtures to isolate intermediates . Thiazolidine-2-one cores can be formed by reacting amines with carbonyl compounds under acidic or microwave-assisted conditions, as seen in analogous thiazole syntheses . Reaction monitoring via TLC and purification through recrystallization or column chromatography are critical for yield optimization .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Analytical techniques include:

- TLC : Use multiple solvent systems (e.g., chloroform-methanol) to confirm homogeneity .

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), NMR for proton environments (e.g., δ 2.7–3.5 ppm for aminopropyl protons), and UV-Vis for chromophore analysis .

- Elemental analysis : Match calculated and observed C, H, N, and S percentages to confirm molecular composition .

- Mass spectrometry : Identify molecular ions (e.g., m/z corresponding to [M+H]⁺) and fragmentation patterns .

Q. What solvent systems and crystallization strategies are optimal for purifying this compound derivatives?

Ethanol-water (1:1 v/v) or chloroform-methanol gradients are effective for recrystallization. For hygroscopic or thermally unstable derivatives, rapid dilution with antisolvents (e.g., ethyl acetate) followed by chilling improves crystal yield . Silica gel filtration or preparative TLC may resolve complex mixtures, as demonstrated in thiadiazole syntheses .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., phosphodiesterases PDE4/PDE7). Key parameters include binding affinity (ΔG), hydrogen bonding with catalytic residues (e.g., His/Asp in PDE4), and steric compatibility with hydrophobic pockets. Substituent effects (e.g., nitro or methoxy groups) on electron density and steric bulk should be evaluated via DFT calculations to optimize inhibition .

Q. What strategies resolve contradictory data in reaction outcomes for thiazolidine-2-one derivatives?

Discrepancies in product distribution (e.g., mixtures of regioisomers) often arise from competing reaction pathways. For example, 3-aroylthiadiazole synthesis yields inseparable mixtures when R₁ and R₃ substituents differ significantly in electronic effects. Strategies include:

- Kinetic control : Adjust reaction time/temperature to favor one pathway .

- Chromatographic separation : Use reverse-phase HPLC with acetonitrile-water gradients .

- Isotopic labeling : Track intermediates via ¹³C/¹⁵N NMR to identify dominant pathways .

Q. How do structural modifications (e.g., fluorinated or heteroaromatic substituents) impact the physicochemical and biological properties of this compound?

- Fluorination : Perfluoroalkyl chains (e.g., CF₃) enhance metabolic stability and membrane permeability but may reduce solubility. Formulation with cyclodextrins or PEGylation mitigates this .

- Heteroaromatic groups : Thiazole or chromenone moieties (as in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) improve π-π stacking with enzyme active sites, enhancing inhibitory potency .

- Aminopropyl chain length : Longer chains increase flexibility but may reduce target specificity. Molecular dynamics simulations can optimize chain length for binding entropy .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

- Enzyme inhibition : Measure IC₅₀ against PDE4/PDE7 using fluorescent cAMP/cGMP analogs .

- Cytokine profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Cytotoxicity : Assess cell viability (e.g., MTT assay) in HEK-293 or RAW 264.7 cell lines to ensure selectivity .

Methodological Considerations

Q. How can reaction conditions be optimized to mitigate byproduct formation in thiazolidine-2-one synthesis?

- Microwave assistance : Reduces reaction time (e.g., from 24 hr to 30 min) and minimizes side reactions like oxidation .